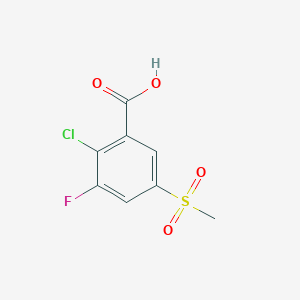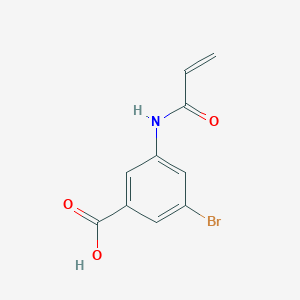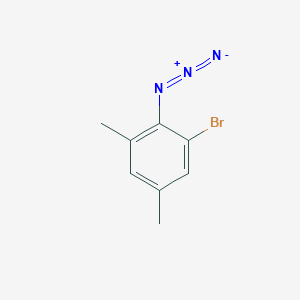
2-azido-1-bromo-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1-bromo-3,5-dimethylbenzene (ABDMB) is an organic compound with a unique chemical structure that has been studied for its potential applications in a variety of fields. ABDMB is a member of the class of benzene derivatives, which are compounds containing a benzene ring with at least one substituent. ABDMB has two nitrogen atoms, one bromine atom, and three methyl groups attached to the benzene ring. This compound has been studied for its potential applications in biochemistry, pharmacology, and materials science.
科学研究应用
2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential applications in biochemistry, pharmacology, and materials science. In biochemistry, 2-azido-1-bromo-3,5-dimethylbenzene has been used as a reagent in the synthesis of peptides and peptidomimetics. In pharmacology, 2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential use as an anti-inflammatory agent. In materials science, 2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential use in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2-azido-1-bromo-3,5-dimethylbenzene is not well understood. However, it is believed that the nitrogen atoms in the molecule are responsible for its anti-inflammatory effects. It is thought that the nitrogen atoms can interact with the enzymes involved in inflammation and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-azido-1-bromo-3,5-dimethylbenzene are not well understood. However, it is believed that the molecule can interact with enzymes involved in inflammation and inhibit their activity. This inhibition can lead to decreased inflammation and pain. Additionally, 2-azido-1-bromo-3,5-dimethylbenzene has been studied for its potential use as an antioxidant. It is thought that the molecule can scavenge free radicals and prevent oxidative damage to cells.
实验室实验的优点和局限性
One of the advantages of using 2-azido-1-bromo-3,5-dimethylbenzene in lab experiments is that it is relatively easy to synthesize. Additionally, the molecule is relatively stable and can be stored for long periods of time. However, there are some limitations to using 2-azido-1-bromo-3,5-dimethylbenzene in lab experiments. For example, the molecule is relatively expensive and can be difficult to obtain in large quantities. Additionally, the precise mechanism of action of the molecule is not well understood.
未来方向
There are a number of potential future directions for the study of 2-azido-1-bromo-3,5-dimethylbenzene. One potential direction is to further investigate the precise mechanism of action of the molecule and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of 2-azido-1-bromo-3,5-dimethylbenzene as an antioxidant. Additionally, further research could be conducted to investigate the potential use of 2-azido-1-bromo-3,5-dimethylbenzene in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate the potential use of 2-azido-1-bromo-3,5-dimethylbenzene in the synthesis of peptides and peptidomimetics.
合成方法
2-azido-1-bromo-3,5-dimethylbenzene can be synthesized through a variety of methods, including the use of Grignard reagents, the Williamson ether synthesis, and the Barton-McCombie reaction. The Grignard reagent is the most commonly used method to synthesize 2-azido-1-bromo-3,5-dimethylbenzene. This method involves the reaction of a Grignard reagent with a bromo-substituted benzene derivative in the presence of a base. The Williamson ether synthesis is a method that involves the reaction of an alkyl halide with a phenol in the presence of a base. The Barton-McCombie reaction is a method that involves the reaction of a bromo-substituted benzene derivative with an alkyl halide in the presence of a base.
属性
IUPAC Name |
2-azido-1-bromo-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)8(11-12-10)7(9)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWURBHIPPEEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-bromo-3,5-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

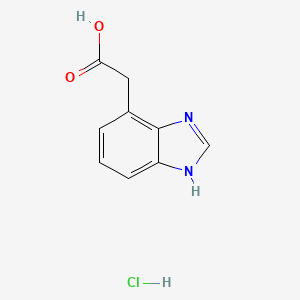
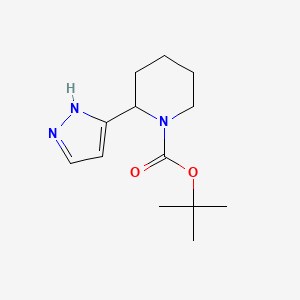
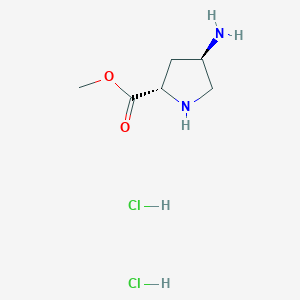
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
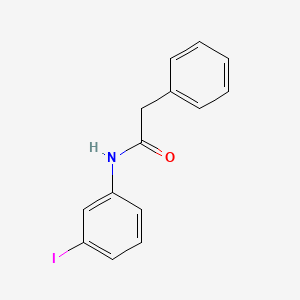
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
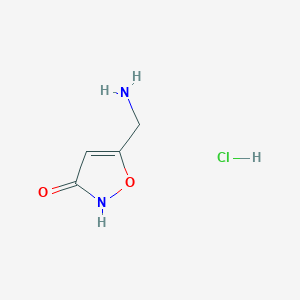
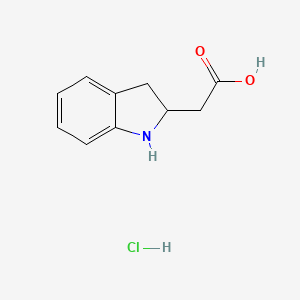
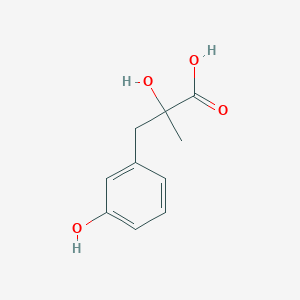
![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
